Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a chemical compound with the following properties:
Chemical Formula: CHBrNO
Molecular Weight: 261.07 g/mol
CAS Number: 2060046-39-9
Preparation Methods
The synthetic route for Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves the bromination of an imidazo[2,1-c][1,4]oxazine precursor. Specific reaction conditions and industrial production methods may vary, but the overall process includes bromination followed by esterification to obtain the methyl ester.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Esterification: Formation of the methyl ester group.
Substitution Reactions: Substitution of functional groups on the imidazo[2,1-c][1,4]oxazine ring. Common reagents include bromine sources, acid catalysts, and methylating agents.
Major products formed:
- Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate itself.
- Byproducts from side reactions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Potential use in materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is relatively unique, similar compounds include other imidazo[2,1-c][1,4]oxazines and related heterocycles.
Remember that research in this field continues to evolve, and new insights may emerge.
Biological Activity
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS Number: 2060046-39-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₈H₉BrN₂O₃ |
Molecular Weight | 261.07 g/mol |
Structure | Chemical Structure |
This compound exerts its biological effects primarily through interaction with specific molecular targets. The bromine atom in its structure facilitates strong interactions with enzymes and receptors. Such interactions can lead to the modulation of enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can potentially modulate receptor activity, influencing physiological responses.
Antimicrobial Activity
Studies have indicated that compounds similar to methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. For instance, derivatives with similar heterocyclic structures have shown effectiveness against various bacterial strains and fungi.
Cytokinin-like Activity
Research has demonstrated that this compound may possess cytokinin-like properties. In bioassays conducted on isolated cotyledons of muscat pumpkin (Cucurbita moschata), it exhibited significant growth stimulation at concentrations as low as 10−9M. This suggests potential applications in agriculture for enhancing plant growth and development .
Study on Plant Growth Regulation
A notable study focused on the effect of synthetic low molecular weight heterocyclic compounds on plant growth. This compound was included in a series of compounds tested for their ability to stimulate vegetative growth in maize (Zea mays L.). The results indicated a marked increase in growth parameters compared to controls, supporting the hypothesis that these compounds can act as growth regulators in plants .
Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various brominated heterocycles, this compound was found to inhibit the growth of several pathogenic bacteria. The study utilized standard disk diffusion methods to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to untreated controls.
Properties
Molecular Formula |
C8H9BrN2O3 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3 |
InChI Key |
VUNFSEWEFVPESN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCOC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.